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Compound of Interest

Compound Name: 4-Phenoxyphenyl isocyanate

Cat. No.: B1349322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 4-Phenoxyphenyl isocyanate. Due to the

limited availability of published experimental spectra for this specific compound, this document

combines predicted data, characteristic spectral features of the functional groups, and detailed

experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties
IUPAC Name: 1-isocyanato-4-phenoxybenzene

Molecular Formula: C₁₃H₉NO₂[1]

Molecular Weight: 211.22 g/mol

CAS Number: 59377-19-4

Property Value Reference

Appearance
Clear to turbid, colorless to

yellow liquid
[2]

Assay (GC) ≥97.5% [2]

Refractive Index (@ 20°C) 1.5925-1.5965 [2]
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Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption

band arising from the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This

peak is typically found in a relatively uncongested region of the spectrum, making it an

excellent diagnostic tool.

Expected IR Data for 4-Phenoxyphenyl Isocyanate:

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

-N=C=O Asymmetric Stretch 2250 - 2285 Strong, Sharp

C-O-C (Aryl Ether) Asymmetric Stretch 1230 - 1270 Strong

C-O-C (Aryl Ether) Symmetric Stretch 1010 - 1050 Medium

Aromatic C=C Stretch 1450 - 1600 Medium to Weak

Aromatic C-H Stretch 3030 - 3080 Medium to Weak

Note: While a specific experimental spectrum for 4-Phenoxyphenyl isocyanate is not readily

available, commercial suppliers confirm that the Fourier-Transform Infrared (FTIR) spectrum of

their product conforms to the expected structure.[2]

This protocol describes the general procedure for acquiring an FT-IR spectrum of a liquid

isocyanate sample using an Attenuated Total Reflectance (ATR) accessory, which is common

for such analyses.[3]

Instrumentation:

Fourier-Transform Infrared (FT-IR) Spectrometer

Zinc Selenide (ZnSe) or Diamond ATR accessory

Procedure:
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Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to

minimize atmospheric water and carbon dioxide interference.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Apply a small drop of 4-Phenoxyphenyl isocyanate directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a resolution

of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared

spectrum. The background spectrum is automatically subtracted by the instrument software.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone), ensuring all traces of the isocyanate are removed.
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Figure 1: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)
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Mass spectrometry of isocyanates can be performed using various ionization techniques.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive method for detecting

isocyanates in the gas phase.[4] Electron Ionization (EI) is also commonly used.

Predicted Mass Spectrometry Data for 4-Phenoxyphenyl Isocyanate:

The following table presents predicted m/z values for various adducts of 4-Phenoxyphenyl
isocyanate, as calculated by computational models.[1]

Adduct Predicted m/z

[M]⁺ 211.06277

[M+H]⁺ 212.07060

[M+Na]⁺ 234.05254

[M+K]⁺ 250.02648

[M+NH₄]⁺ 229.09714

[M-H]⁻ 210.05604

Source: PubChem[1]

The fragmentation pattern in EI-MS would likely involve cleavage of the ether bond and

rearrangements of the isocyanate group.

This protocol outlines a general method for the analysis of isocyanates using Liquid

Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of these

reactive compounds.[5]

Instrumentation:

High-Performance Liquid Chromatograph (HPLC)

Mass Spectrometer (e.g., Time-of-Flight or Quadrupole) with an Electrospray Ionization (ESI)

source

Procedure:
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Sample Preparation: Prepare a dilute solution of 4-Phenoxyphenyl isocyanate in a suitable

solvent, such as acetonitrile.

Chromatographic Separation: Inject the sample into the HPLC system. A C18 column is

typically used for separation. The mobile phase often consists of a gradient of acetonitrile

and water, sometimes with a buffer like ammonium acetate.[5]

Ionization: The eluent from the HPLC is directed into the ESI source of the mass

spectrometer, where the analyte molecules are ionized.

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on

their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated.
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Figure 2: Logical flow of LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR spectra for 4-Phenoxyphenyl isocyanate are not widely

published. However, the expected chemical shifts can be predicted based on the analysis of

similar structures and known substituent effects.
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Predicted ¹³C NMR Data for 4-Phenoxyphenyl Isocyanate:

The ¹³C NMR spectrum is expected to show 10 distinct signals due to the symmetry of the

molecule. The isocyanate carbon is highly deshielded.

Carbon Environment Predicted Chemical Shift (ppm)

-N=C=O 120 - 130

Aromatic C-O 150 - 160

Aromatic C-N 130 - 140

Other Aromatic C 115 - 135

Predicted ¹H NMR Data for 4-Phenoxyphenyl Isocyanate:

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region

(approximately 7.0-7.5 ppm) corresponding to the 9 aromatic protons. The integration of this

region should correspond to 9 protons.

Due to the reactivity of isocyanates, care must be taken during sample preparation to avoid

reaction with moisture or residual protons in the NMR solvent.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Procedure:

Sample Preparation:

Use a high-quality, dry deuterated solvent such as Chloroform-d (CDCl₃) or Benzene-d₆.[6]

In a dry environment (e.g., a glove box), dissolve 10-20 mg of 4-Phenoxyphenyl
isocyanate in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
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Transfer the solution to an NMR tube and cap it securely.

Instrument Setup:

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a

longer acquisition time may be necessary.
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Figure 3: Signaling pathway for NMR sample analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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